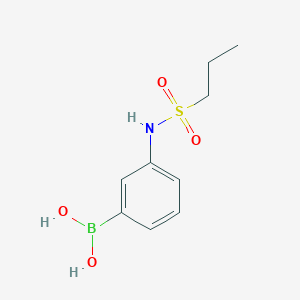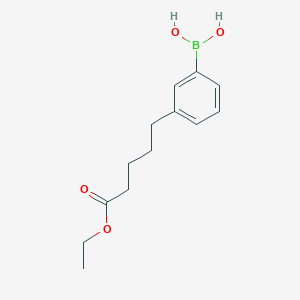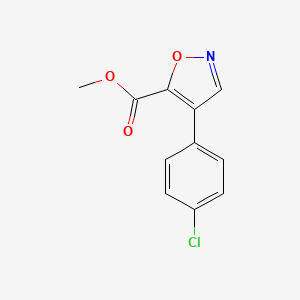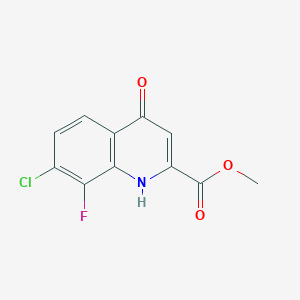![molecular formula C10H15NOS B1463732 4-[(3-Methoxypropyl)sulfanyl]aniline CAS No. 1182760-05-9](/img/structure/B1463732.png)
4-[(3-Methoxypropyl)sulfanyl]aniline
Vue d'ensemble
Description
“4-[(3-Methoxypropyl)sulfanyl]aniline” is a chemical compound with the CAS Number: 1182760-05-9 . It has a molecular weight of 197.3 and its molecular formula is C10H15NOS . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “4-[(3-Methoxypropyl)sulfanyl]aniline” is 1S/C10H15NOS/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-[(3-Methoxypropyl)sulfanyl]aniline” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Photochemical Decomposition Studies
The study of photochemical decomposition of similar sulfanyl-substituted compounds, such as sulfamethoxazole, provides insights into the photolability and primary photoproducts formed from similar aniline derivatives. This research highlights the potential for studying the degradation pathways and environmental fate of 4-[(3-Methoxypropyl)sulfanyl]aniline under various conditions (Wei Zhou & D. Moore, 1994).
Polymerization and Material Science
Incorporation of aniline sulfonic acid derivatives, including similar sulfanyl-aniline compounds, into the interlamellar space of layered double hydroxides (LDHs) for polymerization purposes, has been investigated. These studies are relevant for understanding how 4-[(3-Methoxypropyl)sulfanyl]aniline could be used in creating novel polymeric materials with enhanced electrical or optical properties (E. Moujahid, M. Dubois, J. Besse & F. Leroux, 2005).
Chemiluminescence Applications
Research into the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes reveals potential applications of 4-[(3-Methoxypropyl)sulfanyl]aniline in developing chemiluminescent materials or probes. These materials could be used in analytical chemistry, biological assays, or light-emitting devices (N. Watanabe, M. Kikuchi, Y. Maniwa, H. K. Ijuin & M. Matsumoto, 2010).
Electrochemical Applications
The electrochemical incineration of sulfanilic acid using a boron-doped diamond anode suggests potential applications for 4-[(3-Methoxypropyl)sulfanyl]aniline in wastewater treatment and environmental remediation. This approach demonstrates the effectiveness of advanced oxidation processes in degrading similar compounds (Abdellatif El-Ghenymy, Conchita Arias, P. Cabot, F. Centellas, J. Garrido, R. Rodríguez & E. Brillas, 2012).
Biomedical Applications
Studies on polypyrrole/poly (2-methoxy-5 aniline sulfonic acid) composites for nerve cell differentiation under electrical stimulation suggest potential biomedical applications for similar sulfanyl-aniline compounds. Such materials could be used in developing medical implants or devices for neurological applications, highlighting the broad applicability of sulfanyl-aniline derivatives in tissue engineering and regenerative medicine (Xiao Liu, K. Gilmore, S. Moulton & G. Wallace, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(3-methoxypropylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUUBQRENKSQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



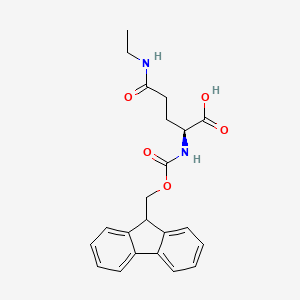
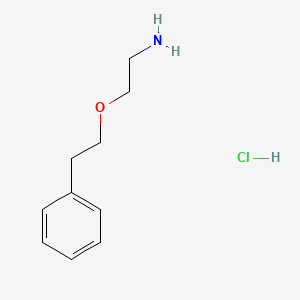

![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)

![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)

